molecular formula C12H11NO5 B13895082 2,6-Dimethyl 4-(prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylate

2,6-Dimethyl 4-(prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylate

Cat. No.: B13895082
M. Wt: 249.22 g/mol
InChI Key: SJNZWVIOUGOVFY-UHFFFAOYSA-N
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Description

2,6-Dimethyl 4-(prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with dimethyl groups at positions 2 and 6, and a prop-2-yn-1-yloxy group at position 4. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 2,6-Dimethyl 4-(prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylate can be achieved through several synthetic routes. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and ammonia or an amine to form a dihydropyridine derivative . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

2,6-Dimethyl 4-(prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles under appropriate conditions.

    Addition: The alkyne group in the compound can participate in addition reactions, such as hydrogenation or halogenation, to form saturated or halogenated derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,6-Dimethyl 4-(prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl 4-(prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to act as a calcium channel antagonist, blocking the influx of calcium ions into cells . This action can lead to neuroprotective effects by preventing calcium-induced neuronal damage. Additionally, the compound may interact with other molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

2,6-Dimethyl 4-(prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and potential biological activities.

Properties

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

dimethyl 4-prop-2-ynoxypyridine-2,6-dicarboxylate

InChI

InChI=1S/C12H11NO5/c1-4-5-18-8-6-9(11(14)16-2)13-10(7-8)12(15)17-3/h1,6-7H,5H2,2-3H3

InChI Key

SJNZWVIOUGOVFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)OC)OCC#C

Origin of Product

United States

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